ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate, also known as ethyl DCM, is an organic compound that belongs to the family of glycine derivatives. It is widely used in the field of chemical research due to its unique properties and applications.
Mechanism of Action
The mechanism of action of ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate DCM involves the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine in the nervous system. This results in an increase in the activity of cholinergic neurons, which are involved in learning, memory, and muscle contraction.
Biochemical and Physiological Effects:
Ethyl DCM has been shown to have a number of biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate DCM in lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it useful in studying the effects of acetylcholine on the nervous system. However, one limitation of using this compound DCM is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are a number of future directions for the study of ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate DCM. One area of research is the development of new drugs based on the structure of this compound DCM. Another area of research is the study of the effects of this compound DCM on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, more research is needed to fully understand the potential toxic effects of this compound DCM and to develop appropriate safety guidelines for its use in lab experiments.
In conclusion, this compound DCM is a unique compound that has a number of applications in scientific research. Its ability to inhibit acetylcholinesterase makes it useful in the study of neurological disorders, and its anti-inflammatory and antioxidant properties may be beneficial in the treatment of these diseases. While there are limitations to its use in lab experiments, there are also many future directions for research on this compound.
Synthesis Methods
The synthesis of ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate DCM involves the reaction of N-methyl N-(3,4-dichlorobenzyl)-N-methylglycinateglycine with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then esterified with ethanol to obtain this compound DCM. This method is efficient and yields high purity this compound DCM.
Scientific Research Applications
Ethyl DCM is widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. This property makes it useful in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
ethyl 2-[(3,4-dichlorophenyl)methyl-methylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-3-17-12(16)8-15(2)7-9-4-5-10(13)11(14)6-9/h4-6H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTFXRQNURUHJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.